N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 878064-14-3
Cat. No.: VC5647125
Molecular Formula: C24H27N7
Molecular Weight: 413.529
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878064-14-3 |
|---|---|
| Molecular Formula | C24H27N7 |
| Molecular Weight | 413.529 |
| IUPAC Name | N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C24H27N7/c1-17-9-10-21(18(2)15-17)26-22-20-16-25-29(3)23(20)28-24(27-22)31-13-11-30(12-14-31)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28) |
| Standard InChI Key | BZSIJVAWCJYVEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C24H27N7, reflects its intricate architecture, which combines a bicyclic pyrazolo[3,4-d]pyrimidine system with three distinct substituents (Figure 1). The IUPAC name systematically describes its structure:
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Pyrazolo[3,4-d]pyrimidine core: A fused heterocycle comprising pyrazole and pyrimidine rings.
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1-Methyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing electronic properties.
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N-(2,4-Dimethylphenyl): A substituted aniline group at position 4, contributing to hydrophobic interactions.
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6-(4-Phenylpiperazin-1-yl): A piperazine ring linked to a phenyl group at position 6, a common pharmacophore in CNS-targeting agents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 413.529 g/mol | |
| logP | ~5 (estimated from analogs) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 53–60 Ų (estimated) |
Spectroscopic and Stereochemical Characteristics
The compound’s SMILES notation (CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C)C) provides a roadmap for its synthesis and computational modeling. Its InChIKey (BZSIJVAWCJYVEH-UHFFFAOYSA-N) confirms achirality, simplifying synthetic and analytical workflows compared to stereoisomerically complex analogs.
Synthesis and Derivative Development
General Synthetic Pathways
While explicit details for this compound are unavailable, related pyrazolo[3,4-d]pyrimidines are synthesized through multi-step sequences involving:
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Cyclocondensation: Formation of the pyrazolo[3,4-d]pyrimidine core from pyrazole-4-carbonitrile precursors .
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Chlorination: Treatment with POCl3/PCl5 to introduce reactive chlorine atoms at positions 4 and 6 .
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Nucleophilic Substitution: Displacement of chlorine with amines, such as 4-phenylpiperazine, under mild conditions .
For example, the synthesis of analog 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves stirring dichlorinated intermediates with aniline at ambient temperatures .
Challenges in Optimization
Key hurdles include:
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Low Solubility: High logP values (~5) necessitate formulation strategies to improve bioavailability .
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Regioselectivity: Ensuring substitution occurs exclusively at position 6 to avoid isomeric impurities .
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Solubility
The compound’s logP (~5) and logSw (<-4.8 for analogs) suggest poor aqueous solubility, a common issue for fused heterocycles . This property may limit oral absorption but could enhance blood-brain barrier penetration for CNS applications.
Metabolic Stability
The piperazine moiety is prone to oxidative metabolism via cytochrome P450 enzymes, potentially shortening half-life. Methyl groups on the phenyl ring may slow aromatic hydroxylation, a primary metabolic pathway for aryl amines.
| Target | Mechanism | Evidence from Analogs |
|---|---|---|
| Protein Kinases | ATP-competitive inhibition | |
| GPCRs | Modulation of serotonin/dopamine | (piperazine pharmacophore) |
Neurology
The 4-phenylpiperazine moiety is a hallmark of antipsychotics (e.g., aripiprazole), suggesting potential D2/5-HT1A receptor affinity. The dimethylphenyl group may enhance blood-brain barrier permeability.
Research Gaps and Future Directions
Unresolved Questions
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Specific Target Engagement: No published data confirm binding to kinases or GPCRs.
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In Vivo Efficacy: Pharmacodynamic and toxicity profiles remain uncharacterized.
Recommendations for Further Study
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High-Throughput Screening: Identify primary targets using kinase/GPCR panels.
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Prodrug Development: Address solubility issues via phosphate or ester prodrugs.
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Structural Optimization: Trimethylation or fluorination to improve metabolic stability.
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